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Compound of Interest

Compound Name: 5-(Aminomethyl)piperidin-2-one

Cat. No.: B1337409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Aminomethyl)piperidin-2-one,
a heterocyclic compound of interest in medicinal chemistry and drug development. This
document details its chemical identity, synthesis, physicochemical properties, and potential
therapeutic applications, with a focus on its relevance to researchers in the pharmaceutical
sciences.

Chemical Identity and Structure

5-(Aminomethyl)piperidin-2-one, a derivative of piperidinone, is characterized by a six-
membered lactam ring substituted with an aminomethyl group at the 5-position.

Chemical Structure:

CAS Number: 339182-26-2[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 5-
(Aminomethyl)piperidin-2-one. While experimental spectroscopic data is not widely
published, expected spectral characteristics are provided based on the analysis of its chemical
structure and data from similar compounds.
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Property Value Reference
Molecular Formula C6H12N20 [4]
Molecular Weight 128.17 g/mol [4]
IUPAC Name 5-(aminomethyl)piperidin-2- )

one
Physical Form Solid [2]
Storage Temperature Refrigerator [2]

Expected to be soluble in
water and polar organic
N solvents. Dihydrochloride salts
Solubility o N/A
of similar compounds show

enhanced aqueous solubility.

[5]

Signals expected for -CH2-
Predicted *H NMR NH2, ring protons, and the - N/A

NH- proton of the lactam.

Signals for the carbonyl
carbon, and the five distinct

Predicted 13C NMR carbon atoms of the piperidine N/A
ring and the aminomethyl

group are anticipated.

Characteristic peaks for N-H
stretching (amine and amide),

Predicted IR Spectrum C=0 stretching (amide I), and N/A
N-H bending (amide II) are

expected.

] The molecular ion peak [M]+ is
Predicted Mass Spectrum N/A
expected at m/z 128.10.

Synthesis of 5-(Aminomethyl)piperidin-2-one
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A specific, detailed experimental protocol for the synthesis of 5-(Aminomethyl)piperidin-2-one
is not readily available in published literature. However, a plausible and efficient synthetic route
can be devised based on established methods for the synthesis of substituted piperidinones.

One such approach involves the catalytic hydrogenation of a suitably substituted pyridine
precursor.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 5-
(Aminomethyl)piperidin-2-one from 3-cyanopyridine.

(Cyanomethylation)
:
G-Cyanomethyl-3-cyanopyridina

5-Cyanomethyl-2-pyridone

'

Catalytic Hydrogenation

G-(Aminomethyl)piperidin-Z-ona
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Caption: Proposed synthetic workflow for 5-(Aminomethyl)piperidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential multi-step synthesis of 5-(Aminomethyl)piperidin-2-one.
Step 1: Synthesis of 5-Cyanomethyl-2-pyridone

o Cyanomethylation of 3-Cyanopyridine: 3-Cyanopyridine is first converted to a dihydropyridine
intermediate, which is then reacted with a cyanomethylating agent. Subsequent oxidation
would yield 5-cyanomethyl-3-cyanopyridine.

o Selective Hydrolysis: The 3-cyano group of 5-cyanomethyl-3-cyanopyridine can be
selectively hydrolyzed to a carboxylic acid, followed by decarboxylation and tautomerization
to yield 5-cyanomethyl-2-pyridone.

Step 2: Catalytic Hydrogenation to 5-(Aminomethyl)piperidin-2-one

Reaction Setup: In a high-pressure reactor, dissolve 5-cyanomethyl-2-pyridone in a suitable
solvent such as methanol or ethanol.

o Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-
based catalyst.

o Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is
stirred at an elevated temperature and pressure until the reaction is complete, which can be
monitored by techniques like TLC or LC-MS.

e Work-up and Purification: After cooling and releasing the pressure, the catalyst is filtered off.
The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography or recrystallization to yield 5-(Aminomethyl)piperidin-2-one.

Potential Applications in Drug Development

While specific biological activities for 5-(Aminomethyl)piperidin-2-one are not extensively
documented, the piperidinone scaffold is a recognized pharmacophore in several classes of
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therapeutic agents. This suggests potential areas of investigation for this compound.

Inhibition of the MDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[6] In
many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein, which
binds to p53 and promotes its degradation.[6] Small molecules that inhibit the MDM2-p53
interaction can reactivate p53's tumor-suppressing functions and are a promising strategy in
cancer therapy.[6][7] Several potent and selective inhibitors of the MDM2-p53 interaction are
based on the piperidinone scaffold.[6]

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting
the point of intervention for piperidinone-based inhibitors.
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Caption: The p53 signaling pathway and potential inhibition by 5-(Aminomethyl)piperidin-2-
one.
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Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular
functions, including the modulation of ion channels, G-protein coupled receptors, and kinase
signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in a range of
neurological and psychiatric disorders.[9] The piperidine moiety is a common structural feature
in many high-affinity sigma-1 receptor ligands.[8][9][10][11]

The diagram below depicts the cellular role of the sigma-1 receptor and how a piperidine-
containing ligand could modulate its activity.

|
1
:binds to

Endoplasmic Reticulum

(Sigma—l Recepto)

modulates |modulates modulates

lon Channels GPCRs

(Modulation of Cellular Response)

Click to download full resolution via product page

Caption: Modulation of the Sigma-1 receptor by a potential piperidine-based ligand.

Conclusion

5-(Aminomethyl)piperidin-2-one is a compound with a structure that suggests potential for
biological activity, particularly in the areas of oncology and neuroscience. While specific
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experimental data for this molecule is limited, this guide provides a framework for its synthesis
and outlines promising avenues for future research based on the well-established roles of the
piperidinone scaffold in drug development. Further investigation into the synthesis and
biological evaluation of this compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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